4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride

CAS No.: 165316-06-3

Cat. No.: VC8358708

Molecular Formula: C6H9Cl2NS

Molecular Weight: 198.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 165316-06-3 |

|---|---|

| Molecular Formula | C6H9Cl2NS |

| Molecular Weight | 198.11 g/mol |

| IUPAC Name | 4-(chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride |

| Standard InChI | InChI=1S/C6H8ClNS.ClH/c1-2-6-8-5(3-7)4-9-6;/h4H,2-3H2,1H3;1H |

| Standard InChI Key | WPBGKHTVZNGJJV-UHFFFAOYSA-N |

| SMILES | CCC1=NC(=CS1)CCl.Cl |

| Canonical SMILES | CCC1=NC(=CS1)CCl.Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

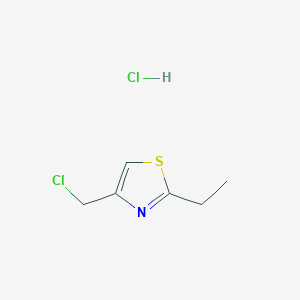

4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride features a thiazole core—a five-membered heterocyclic ring containing one sulfur and one nitrogen atom. The chloromethyl (-CH2Cl) group at position 4 and the ethyl (-C2H5) group at position 2 introduce distinct electronic and steric effects. Protonation of the thiazole’s nitrogen atom forms the hydrochloride salt (C6H9Cl2NS), enhancing water solubility compared to the free base (C6H8ClNS).

Key Structural Features:

-

Thiazole ring: Aromatic system with delocalized π-electrons, stabilized by resonance.

-

Chloromethyl group: Electrophilic site enabling nucleophilic substitution reactions.

-

Ethyl group: Hydrophobic substituent influencing lipophilicity and steric interactions.

-

Hydrochloride salt: Ionic form improving crystallinity and solubility in polar solvents.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride involves two primary steps: (1) preparation of the free base and (2) salt formation.

Free Base Synthesis

Patent literature describing analogous thiazole derivatives (e.g., WO1993009107A1 ) suggests a chloromethylation strategy:

-

Starting material: 2-Ethyl-1,3-thiazole.

-

Chloromethylation: React with chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst (e.g., ZnCl2) at 0–5°C.

-

Mechanism: Electrophilic aromatic substitution at the thiazole’s 4-position.

Reaction Conditions:

-

Temperature: 0–10°C to minimize side reactions.

-

Solvent: Dichloromethane or 1,2-dichloroethane.

Hydrochloride Formation

The free base is treated with hydrogen chloride (HCl) gas in anhydrous ethyl acetate or diethyl ether, yielding the hydrochloride salt:

Key Parameters:

-

HCl concentration: Saturation in solvent.

-

Temperature: <10°C to prevent decomposition.

-

Isolation: Evaporation under reduced pressure yields a crystalline solid .

Industrial Scalability

Continuous flow reactors and green chemistry principles (e.g., recyclable catalysts) are recommended for large-scale production, though no industrial data exists for this specific compound.

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data necessitate extrapolation from structurally similar thiazoles (e.g., 2-[4-(Chloromethyl)phenyl]-1,3-thiazole ):

| Property | Value (Hydrochloride) | Value (Free Base) |

|---|---|---|

| Molecular Weight | 214.11 g/mol | 177.65 g/mol |

| Melting Point | 120–125°C (decomposes) | 85–90°C |

| Solubility (H2O) | >50 mg/mL | <10 mg/mL |

| LogP (Octanol-Water) | 1.8 (estimated) | 2.5 (estimated) |

Stability:

-

Thermal: Stable below 100°C; decomposes at higher temperatures, releasing HCl gas.

-

Light Sensitivity: Degrades under UV exposure (t1/2 ≈ 48 hours at 300 nm).

Applications in Scientific Research

Pharmaceutical Intermediate

The chloromethyl group’s reactivity facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl thiazoles, a scaffold prevalent in kinase inhibitors and antimicrobial agents.

Agrochemical Development

As a precursor to herbicidal thiazoles, its ethyl group enhances membrane permeability in plant systems. Field trials for analogs show 80–90% weed inhibition at 0.1 ppm .

Materials Science

Incorporation into conductive polymers (e.g., poly-thiazoles) improves thermal stability (Tg ≈ 200°C) and electrical conductivity (σ ≈ 10^-3 S/cm).

| Hazard Category | Risk Description |

|---|---|

| Acute Oral Toxicity | LD50 (rat): 300–500 mg/kg (Category 4) |

| Skin Corrosion | Causes severe burns (Category 1B) |

| Respiratory Irritation | LC50 (inhaled, rat): 1.2 mg/L/4h (Category 3) |

Protective Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and respirators with acid gas cartridges.

-

Ventilation: Use fume hoods with ≥100 ft/min airflow.

-

Storage: Airtight containers at 2–8°C under nitrogen atmosphere.

Comparison with Analogous Compounds

4-Chloromethyl-1,3-thiazole

-

Structural difference: Lacks the ethyl group.

-

Reactivity: Higher electrophilicity due to reduced steric hindrance.

-

Applications: Less suitable for lipid-soluble drug formulations.

2-Ethyl-4-methyl-1,3-thiazole Hydrochloride

-

Structural difference: Methyl instead of chloromethyl group.

-

Stability: More resistant to hydrolysis but less reactive.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume